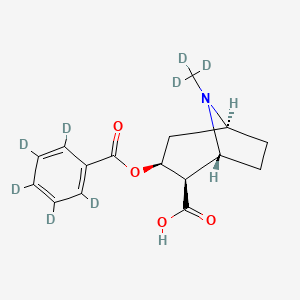
Benzoylecgonine-d8
Vue d'ensemble
Description
Benzoylecgonine-d8 is a stable-labeled internal standard used for the quantification of benzoylecgonine . Benzoylecgonine is the primary metabolite and major biomarker of cocaine . Therefore, its presence in urine can determine cocaine consumption .
Synthesis Analysis
The synthesis of Benzoylecgonine-d8 involves LC/MS/MS methods . These methods are often less complicated than previously employed GC/MS methods because they do not typically require a derivatization step . The extraction method described provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Molecular Structure Analysis
The full chemical name of Benzoylecgonine-d8 is 3-Pentadeuterobenzoyloxy-8-trideuteromethyl-8-azabicyclo [3.2.1] octane-2-carboxylic acid . Its molecular weight is 297.38 . The formula is C16H11D8NO4 .Chemical Reactions Analysis
Cocaine hydrolysis to benzoylecgonine occurs enzymatically (in the liver), as well as without catalysts at alkaline pH . The extraction method described in this application note provides reproducible high recoveries of benzoylecgonine due to unique properties of the Agilent Bond Elut Plexa polymer .Physical And Chemical Properties Analysis
Benzoylecgonine-d8 appears as a white to off-white crystalline powder . It has a melting point of over 180 degrees Celsius . The optical rotation is -52 ± 4 (c=1, methanol) .Applications De Recherche Scientifique
Forensic Toxicology
Benzoylecgonine-d8 is widely used in forensic toxicology as a reference standard for the quantification of benzoylecgonine, a major urinary metabolite of cocaine. It helps in confirming cocaine use with high precision due to its stability and reliable detection at low concentrations .
Bioanalytical Methods in Plasma
Researchers have developed bioanalytical methods using Benzoylecgonine-d8 to measure cocaine and its metabolites in human plasma. This is crucial for understanding the pharmacokinetics and metabolism of cocaine in the human body .
Electroanalytical Methodology
A study describes the use of Benzoylecgonine-d8 in developing an electroanalytical methodology to quantify benzoylecgonine in synthetic urine samples, which is significant for drug testing and medical research .
Paper Spray Mass Spectrometry
Benzoylecgonine-d8 has been used in paper spray mass spectrometry for rapid drug screening and quantitative analysis of drugs at low levels, which is beneficial for both clinical and forensic applications .
Post-mortem Toxicological Analysis
In post-mortem forensic toxicology, Benzoylecgonine-d8 serves as a key standard for identifying and quantifying cocaine to understand the cause of death and the presence of drugs at the time of death .
Mécanisme D'action
Target of Action
Benzoylecgonine-d8 is a major metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases
Mode of Action
It is known to be formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . This process results in the excretion of Benzoylecgonine-d8 in the urine of cocaine users after processing in the liver .
Biochemical Pathways
It is known to be a metabolite of cocaine and is formed by the hydrolysis of cocaine in the liver .
Pharmacokinetics
It is known that benzoylecgonine-d8, as a metabolite of cocaine, can be detected in urine for a longer period than cocaine itself . This is because Benzoylecgonine-d8 has a half-life that can be double that of cocaine, enabling a longer detection window .
Result of Action
It is known to be excreted in the urine of cocaine users after processing in the liver .
Safety and Hazards
Orientations Futures
Benzoylecgonine-d8 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .
Propriétés
IUPAC Name |
(1R,2R,3S,5S)-3-(2,3,4,5,6-pentadeuteriobenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-NZWMRTFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)O)N3C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205446-21-5 | |
| Record name | 205446-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the purpose of using Benzoylecgonine-d8 in the analysis of cocaine and its metabolites?
A1: Benzoylecgonine-d8 is a deuterated analog of benzoylecgonine, a primary metabolite of cocaine. It serves as an internal standard in analytical techniques like LC-MS/MS []. Internal standards are crucial for accurate quantification, correcting for variations during sample preparation and analysis. Since Benzoylecgonine-d8 has a nearly identical chemical structure to benzoylecgonine, it exhibits similar behavior during extraction and ionization, but with a distinct mass difference detectable by mass spectrometry. This allows researchers to accurately determine the concentration of benzoylecgonine in a sample by comparing its signal to the known concentration of the added Benzoylecgonine-d8.
Q2: How does the use of Benzoylecgonine-d8 improve the reliability of drug quantification in hair samples?
A2: Analyzing drugs in hair samples, like in the study using guinea pig hair [], presents unique challenges. Drug concentrations are often low, and the extraction process from hair can be complex and prone to variability. Using Benzoylecgonine-d8 as an internal standard significantly improves the reliability of quantification by:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride](/img/structure/B1383746.png)
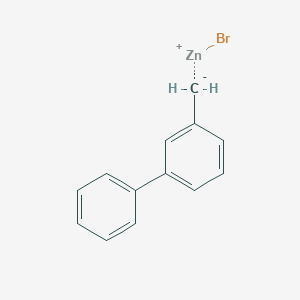
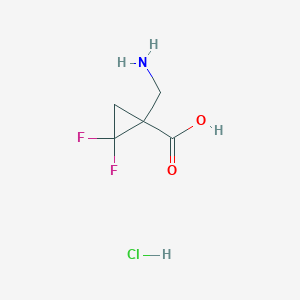
![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)
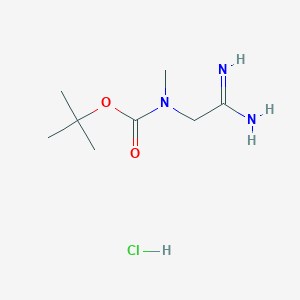
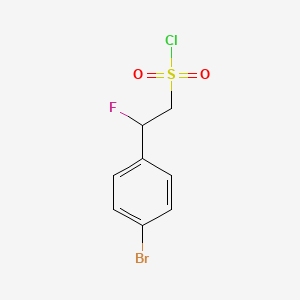

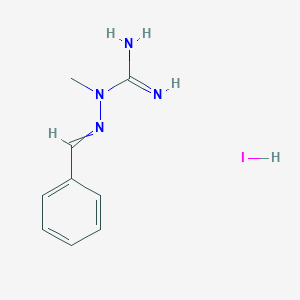

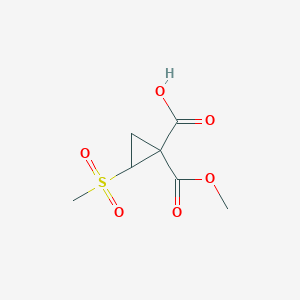
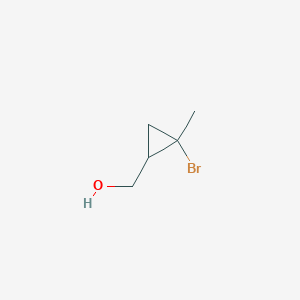
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

